3-cyclopropyl-5-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,2,4-thiadiazole 3-cyclopropyl-5-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,2,4-thiadiazole
Brand Name: Vulcanchem
CAS No.: 2549026-22-2
VCID: VC11813592
InChI: InChI=1S/C18H22N4O2S2/c23-26(24,12-13-4-2-1-3-5-13)22-10-15-8-21(9-16(15)11-22)18-19-17(20-25-18)14-6-7-14/h1-5,14-16H,6-12H2
SMILES: C1CC1C2=NSC(=N2)N3CC4CN(CC4C3)S(=O)(=O)CC5=CC=CC=C5
Molecular Formula: C18H22N4O2S2
Molecular Weight: 390.5 g/mol

3-cyclopropyl-5-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,2,4-thiadiazole

CAS No.: 2549026-22-2

Cat. No.: VC11813592

Molecular Formula: C18H22N4O2S2

Molecular Weight: 390.5 g/mol

* For research use only. Not for human or veterinary use.

3-cyclopropyl-5-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,2,4-thiadiazole - 2549026-22-2

Specification

CAS No. 2549026-22-2
Molecular Formula C18H22N4O2S2
Molecular Weight 390.5 g/mol
IUPAC Name 5-(5-benzylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-3-cyclopropyl-1,2,4-thiadiazole
Standard InChI InChI=1S/C18H22N4O2S2/c23-26(24,12-13-4-2-1-3-5-13)22-10-15-8-21(9-16(15)11-22)18-19-17(20-25-18)14-6-7-14/h1-5,14-16H,6-12H2
Standard InChI Key MKACEZLINGDUDJ-UHFFFAOYSA-N
SMILES C1CC1C2=NSC(=N2)N3CC4CN(CC4C3)S(=O)(=O)CC5=CC=CC=C5
Canonical SMILES C1CC1C2=NSC(=N2)N3CC4CN(CC4C3)S(=O)(=O)CC5=CC=CC=C5

Introduction

The compound 3-cyclopropyl-5-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,2,4-thiadiazole is a complex organic molecule featuring a thiadiazole core, a cyclopropyl group, and a phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol moiety. This structure suggests potential applications in medicinal chemistry due to its diverse functional groups, which can contribute to various biological activities.

Synthesis

The synthesis of such a compound typically involves multi-step organic reactions. A general approach might include:

  • Step 1: Formation of the octahydropyrrolo[3,4-c]pyrrol core.

  • Step 2: Introduction of the phenylmethanesulfonyl group.

  • Step 3: Construction of the thiadiazole ring and attachment of the cyclopropyl group.

Biological Activity

Compounds with similar structures often exhibit a range of biological activities, including anti-inflammatory, antibacterial, and antiviral effects. The specific biological activity of 3-cyclopropyl-5-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,2,4-thiadiazole would require in-depth in vitro and in vivo studies to determine.

Related Compounds and Their Activities

Compound NameStructure FeaturesBiological Activity
5-Fluoro-4-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidinePyrimidine core with phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol moietyPotential applications in medicinal chemistry
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamideThiadiazole and pyrazole moietiesAnti-inflammatory activity as a potential 5-LOX inhibitor
Thiazole derivativesThiazole ringHigh biological activity, including antibacterial properties

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